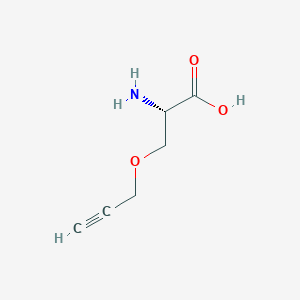

O-propargyl serine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-prop-2-ynoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWZMZSOKUORR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Propargyl-L-Serine: A Technical Guide to its Mechanism of Action as a Seryl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-propargyl-L-serine is a synthetic amino acid analogue that is emerging as a tool compound for studying the function of seryl-tRNA synthetase (SerRS), an essential enzyme in protein biosynthesis. The presence of a reactive propargyl group strongly suggests that O-propargyl-L-serine acts as a covalent inhibitor of SerRS. By targeting this key enzyme, O-propargyl-L-serine has the potential to modulate cellular processes that are dependent on protein synthesis and the non-canonical functions of SerRS, such as the regulation of Wnt signaling and vascular endothelial growth factor A (VEGFA) expression. This technical guide provides an in-depth overview of the putative mechanism of action of O-propargyl-L-serine, including its molecular target, proposed inhibitory action, and the downstream signaling pathways affected. Detailed experimental protocols for assessing its inhibitory activity are also presented.

Introduction to Seryl-tRNA Synthetase (SerRS)

Seryl-tRNA synthetase (SerRS) is a crucial enzyme that catalyzes the attachment of the amino acid L-serine to its cognate tRNA (tRNASer). This two-step aminoacylation reaction is fundamental for the accurate translation of the genetic code during protein synthesis.

The canonical function of SerRS proceeds as follows:

-

Amino Acid Activation: L-serine and ATP bind to the active site of SerRS, leading to the formation of a seryl-adenylate intermediate and the release of pyrophosphate (PPi).

-

L-Serine + ATP ⇌ Seryl-AMP + PPi

-

-

tRNA Charging: The activated seryl moiety is then transferred from seryl-AMP to the 3'-end of tRNASer, forming seryl-tRNASer and releasing AMP.

-

Seryl-AMP + tRNASer ⇌ Seryl-tRNASer + AMP

-

Beyond its canonical role in translation, SerRS has been shown to possess non-canonical functions, including the regulation of gene expression and signaling pathways.

Proposed Mechanism of Action of O-Propargyl-L-Serine

O-propargyl-L-serine is an analogue of L-serine, featuring a propargyl group attached to the side-chain oxygen. This structural modification is key to its proposed mechanism of action as a covalent inhibitor of SerRS.

Covalent Inhibition of Seryl-tRNA Synthetase

The terminal alkyne of the propargyl group is an electrophilic "warhead" that can react with nucleophilic residues within the active site of SerRS. It is hypothesized that O-propargyl-L-serine initially binds to the serine-binding pocket of the enzyme. Following binding, a nucleophilic residue in the active site, potentially a cysteine or lysine, attacks the propargyl group, leading to the formation of a stable covalent bond. This irreversible modification of the enzyme would block the binding of the natural substrate, L-serine, thereby inhibiting SerRS activity.

O-Propargyl-Serine Metabolic Labeling: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Methodologies of O-propargyl-serine as a Bioorthogonal Probe for Metabolic Labeling.

Executive Summary

Metabolic labeling with bioorthogonal amino acids has emerged as a powerful technique for the study of protein dynamics, synthesis, and post-translational modifications (PTMs). This guide provides a comprehensive overview of O-propargyl-serine (O-prop-Ser), a non-canonical amino acid analog of serine, and its potential application in metabolic labeling. While not as extensively documented in the scientific literature as other analogs like azidohomoalanine (AHA) and homopropargylglycine (HPG), O-prop-Ser presents a unique tool for interrogating serine metabolism and serine-related PTMs. This document outlines the fundamental principles of O-prop-Ser incorporation, its subsequent detection via click chemistry, and a generalized experimental workflow for its use in cell culture and proteomics.

Introduction to Bioorthogonal Metabolic Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] In the context of proteomics, this is often achieved by introducing a bioorthogonal functional group into a biomolecule of interest. Metabolic labeling utilizes the cell's own machinery to incorporate these modified building blocks, such as amino acids, into newly synthesized proteins.

These bioorthogonal amino acids contain a "chemical handle," typically an azide or an alkyne group, that is absent in biological systems.[1] This handle allows for the specific and covalent attachment of a reporter molecule, such as a fluorophore or a biotin tag, through a highly selective "click chemistry" reaction. This enables the visualization, enrichment, and identification of the labeled proteins.

O-propargyl-serine: A Probe for Serine Metabolism

O-propargyl-serine is a synthetic amino acid in which the hydroxyl group of serine is modified with a propargyl group, which contains a terminal alkyne. This alkyne serves as the bioorthogonal handle for subsequent detection.

Theoretically, when cells are cultured in a medium where natural serine is replaced with O-propargyl-serine, the cellular machinery for protein synthesis may incorporate this analog into newly synthesized proteins at serine positions. This would introduce a clickable alkyne tag into these proteins, allowing for their selective analysis.

Potential Applications:

-

Studying Serine Metabolism: By tracking the incorporation of O-prop-Ser, researchers could potentially investigate the dynamics of serine uptake and utilization in various cellular processes and disease states, such as cancer.[2][3]

-

Investigating Post-Translational Modifications: Serine residues are sites for numerous PTMs, including phosphorylation and O-GlcNAcylation.[4] O-prop-Ser labeling could potentially be used to identify and characterize proteins undergoing these modifications.

It is important to note that the efficiency of incorporation and potential cellular perturbations of O-propargyl-serine have not been extensively characterized in the literature.

Experimental Workflow

The following section outlines a generalized experimental workflow for O-propargyl-serine metabolic labeling. This protocol is based on established methods for other bioorthogonal amino acids and should be optimized for specific cell types and experimental goals.

Detailed Methodologies

3.1.1. Cell Culture and Metabolic Labeling

-

Cell Plating: Seed adherent cells to achieve 70-90% confluency at the time of labeling. Allow cells to adhere for at least 12 hours.[5]

-

Medium Preparation: Prepare a serine-free cell culture medium. Supplement this medium with O-propargyl-serine. The optimal concentration and labeling time should be determined empirically for each cell line and experiment, but a starting point could be in the range of 50-200 µM for 4-24 hours.

-

Labeling: Remove the standard culture medium, wash the cells with PBS, and replace it with the prepared O-propargyl-serine containing medium. Incubate the cells for the desired labeling period.

3.1.2. Cell Lysis and Protein Extraction

-

Harvesting: After labeling, wash the cells with ice-cold PBS to remove any unincorporated O-propargyl-serine.

-

Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.

3.1.3. Click Chemistry Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common click chemistry reaction used for this purpose.

-

Reaction Cocktail Preparation: Prepare a fresh click chemistry reaction cocktail. A typical cocktail includes:

-

Azide-functionalized reporter probe (e.g., azide-biotin or a fluorescent azide)

-

Copper(II) sulfate (CuSO₄)

-

A copper(I)-stabilizing ligand (e.g., TBTA or THPTA)

-

A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I)

-

-

Reaction: Add the click chemistry cocktail to the protein lysate. Incubate at room temperature for 30-60 minutes, protected from light if a fluorescent probe is used.

References

- 1. Bioorthogonal chemical reporter - Wikipedia [en.wikipedia.org]

- 2. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine Metabolism Supports Macrophage IL-1β Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine metabolism orchestrates macrophage polarization by regulating the IGF1–p38 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to O-propargyl-serine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-propargyl-serine is a chemically modified, non-canonical amino acid that has emerged as a valuable tool in chemical biology and drug development. Its unique structure, featuring a terminal alkyne group, allows for its use in bioorthogonal chemistry, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This enables the specific labeling and detection of proteins and other biomolecules in complex biological systems. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of O-propargyl-serine, with a focus on its utility in proteomics and the study of cellular signaling pathways.

Chemical Structure and Properties

O-propargyl-serine is an analog of the natural amino acid L-serine, where the hydrogen atom of the side-chain hydroxyl group is replaced by a propargyl group (a 2-propynyl group).

Chemical Structure:

-

IUPAC Name: (2S)-2-amino-3-(prop-2-yn-1-yloxy)propanoic acid[1]

-

Molecular Formula: C6H9NO3[1]

-

Canonical SMILES: C#CCOC--INVALID-LINK--N

-

InChI Key: CBKWZMZSOKUORR-YFKPBYRVSA-N[1]

Physicochemical Properties:

A summary of the key physicochemical properties of O-propargyl-serine is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 143.14 g/mol | [1] |

| Exact Mass | 143.058243 g/mol | [1] |

| XLogP3 | -3.4 | [1] |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 72.6 Ų | [1] |

Experimental Protocols

Synthesis of O-propargyl-serine

The synthesis of O-propargyl-serine is typically achieved through a two-step process involving the protection of the amino group of L-serine, followed by propargylation of the side-chain hydroxyl group, and subsequent deprotection. A common strategy involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.

1. Synthesis of Fmoc-O-propargyl-L-serine:

This step involves the reaction of Fmoc-L-serine with propargyl bromide in the presence of a base.

-

Materials: Fmoc-L-serine, propargyl bromide, a suitable base (e.g., sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dissolve Fmoc-L-serine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add sodium hydride portion-wise to the solution with stirring.

-

After the addition of the base is complete, add propargyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Fmoc-O-propargyl-L-serine.

-

2. Deprotection of Fmoc-O-propargyl-L-serine:

The Fmoc group is removed using a mild base, typically piperidine.

-

Materials: Fmoc-O-propargyl-L-serine, a solution of 20% piperidine in DMF.[2][3][4]

-

Procedure:

-

Dissolve the purified Fmoc-O-propargyl-L-serine in the 20% piperidine in DMF solution.[2][3][4]

-

Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure.

-

The resulting crude O-propargyl-serine can be purified by recrystallization or ion-exchange chromatography to yield the final product.

-

Characterization

The synthesized O-propargyl-serine should be characterized to confirm its identity and purity using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[5][6]

Applications in Research and Drug Development

Metabolic Labeling for Proteomics

O-propargyl-serine can be used as a non-canonical amino acid for metabolic labeling of newly synthesized proteins.[7] Cells are cultured in a medium where a natural amino acid is replaced with its bioorthogonal counterpart. O-propargyl-serine, being a structural analog of serine, can be incorporated into proteins during translation. The alkyne handle then allows for the selective tagging of these proteins with a reporter molecule (e.g., a fluorophore or biotin) via click chemistry.[8][9]

Metabolic labeling and proteomics workflow using O-propargyl-serine.

Experimental Workflow for Metabolic Labeling and Proteomics:

-

Cell Culture and Labeling: Culture cells in a serine-deficient medium supplemented with O-propargyl-serine for a defined period to allow for its incorporation into newly synthesized proteins.

-

Cell Lysis: Harvest the cells and lyse them to extract the total proteome.

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a reporter molecule containing an azide group (e.g., Azide-Fluor 488 for fluorescence imaging or biotin-azide for affinity purification).

-

Protein Enrichment (for biotin-tagged proteins): Use streptavidin-coated beads to enrich for the biotinylated proteins.

-

Proteomic Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry for identification and quantification.

Probing Signaling Pathways

Serine metabolism is intricately linked to various cellular signaling pathways, including the mTOR pathway and pathways regulating macrophage polarization.[10][11][12][13] While direct modulation of these pathways by O-propargyl-serine is an area of active investigation, its use as a metabolic probe can provide insights into how serine flux impacts these signaling networks under different physiological and pathological conditions.

Serine Metabolism and Macrophage Polarization:

Serine metabolism plays a crucial role in macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). Suppressing serine metabolism has been shown to enhance M1 polarization while suppressing M2 polarization.[10][12] This is mediated, in part, through the regulation of the IGF1-p38 signaling axis.

Simplified signaling pathway of serine metabolism in macrophage polarization.

Serine Metabolism and mTOR Signaling:

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[14][15][16][17] Serine metabolism is linked to mTORC1 activity, with the serine synthesis pathway being critical for anabolic metabolism and mTORC1 signaling.

Relationship between serine synthesis and mTORC1 signaling.

Conclusion

O-propargyl-serine is a versatile chemical tool with significant applications in proteomics and the study of cellular signaling. Its ability to be metabolically incorporated into proteins and subsequently detected via click chemistry provides a powerful method for investigating protein synthesis and function in living systems. As our understanding of the intricate roles of serine metabolism in health and disease continues to grow, the use of O-propargyl-serine and similar bioorthogonal amino acids will undoubtedly play a crucial role in advancing research in these areas.

References

- 1. O-propargyl serine | C6H9NO3 | CID 91544677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Bot Detection [iris-biotech.de]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation! - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serine metabolism orchestrates macrophage polarization by regulating the IGF1–p38 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serine metabolism in macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic Reprogramming Induces Macrophage Polarization in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPCR signaling inhibits mTORC1 via PKA phosphorylation of Raptor | eLife [elifesciences.org]

- 16. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

O-Propargyl-Puromycin: A Technical Guide to its Principle of Action in Cell Culture for Nascent Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principle of action of O-propargyl-puromycin (OP-Puro) in cell culture, a powerful tool for the analysis of newly synthesized proteins. It is important to note that while the query specified "O-propargyl-serine," the context of investigating the "principle of action in cell culture" for protein analysis strongly indicates that the compound of interest is O-propargyl-puromycin. O-propargyl-serine is primarily utilized as a building block in peptide synthesis. This guide will focus on OP-Puro, the widely used reagent for metabolic labeling of nascent proteins.

Core Principle: Bioorthogonal Labeling of Nascent Polypeptide Chains

O-propargyl-puromycin (OP-Puro) is an analog of the aminonucleoside antibiotic puromycin.[1][2] Its mechanism of action is rooted in its structural mimicry of aminoacyl-tRNA, allowing it to enter the A-site of ribosomes during active protein translation.[2] Once in the A-site, the ribosome catalyzes the formation of a peptide bond between the C-terminus of the elongating polypeptide chain and the amino group of OP-Puro. This event terminates translation, as OP-Puro lacks the necessary components to continue the elongation process, and results in the release of a C-terminally labeled, truncated polypeptide.[2][3]

The key feature of OP-Puro is the presence of a terminal alkyne group (a propargyl group).[2] This alkyne serves as a "bioorthogonal handle," a chemical moiety that is inert to the vast majority of biological molecules and processes within the cell but can be specifically and efficiently reacted with a complementary azide-containing molecule in a "click chemistry" reaction.[4][5] This allows for the selective attachment of reporter molecules, such as fluorophores or affinity tags (e.g., biotin), to the newly synthesized proteins for subsequent visualization and/or purification.

Experimental Workflow: From Labeling to Detection

The application of OP-Puro in cell culture follows a straightforward, multi-step workflow. The process begins with the introduction of OP-Puro to the cell culture medium, followed by cell harvesting, fixation, permeabilization, and the click chemistry reaction to attach a reporter molecule.

Diagram: O-propargyl-puromycin Experimental Workflow

Caption: A generalized workflow for labeling nascent proteins with O-propargyl-puromycin.

Signaling and Metabolic Context

The rate of protein synthesis is a critical indicator of cellular health and is tightly regulated by various signaling pathways. OP-Puro incorporation directly reflects the activity of the translational machinery and, by extension, the signaling pathways that control it. For instance, pathways like the mTOR pathway, which is a central regulator of cell growth and proliferation, are known to positively regulate protein synthesis. Therefore, changes in OP-Puro incorporation can serve as a readout for the activity of such pathways.

Furthermore, serine metabolism is intricately linked to protein synthesis and one-carbon metabolism, which provides the necessary building blocks for nucleotides and amino acids.[6][7] While O-propargyl-serine itself is not directly used for this type of labeling, the availability of serine and other amino acids is crucial for the very process that OP-Puro measures.[8]

Diagram: Signaling and Metabolic Inputs to Protein Synthesis

Caption: O-propargyl-puromycin incorporation as a readout of protein synthesis downstream of key signaling and metabolic pathways.

Quantitative Data Presentation

The following tables provide examples of typical experimental parameters and expected data from OP-Puro labeling experiments.

Table 1: Typical OP-Puro Labeling Conditions for Mammalian Cell Lines

| Parameter | Recommended Range | Notes |

| OP-Puro Concentration | 10 - 50 µM | Optimal concentration should be determined empirically for each cell line. |

| Incubation Time | 30 - 120 minutes | Shorter times are suitable for measuring acute changes in protein synthesis. |

| Cell Confluency | 70 - 90% | Ensures cells are in an actively growing and translating state.[3] |

| Negative Control | Cycloheximide (50-100 µg/mL) pre-treatment | Inhibits translation and should result in minimal OP-Puro signal. |

| Positive Control | Untreated, actively growing cells | Establishes the baseline level of protein synthesis. |

Table 2: Example Data from a Flow Cytometry Experiment

| Condition | Mean Fluorescence Intensity (MFI) | % Labeled Cells |

| Untreated Control | 5000 | 95% |

| Cycloheximide Treated | 150 | 2% |

| Experimental Drug X | 2500 | 60% |

Detailed Experimental Protocols

Protocol for OP-Puro Labeling and Click Chemistry for Fluorescence Microscopy

This protocol is adapted from established methods for labeling adherent mammalian cells.[1][3]

Materials:

-

Adherent cells cultured on coverslips in a 24-well plate

-

Complete cell culture medium

-

O-propargyl-puromycin (OP-Puro) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Click chemistry reaction cocktail:

-

Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)

-

Copper (II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., TBTA)

-

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere and reach 70-90% confluency.

-

OP-Puro Labeling:

-

Prepare fresh complete medium containing the desired final concentration of OP-Puro (e.g., 20 µM).

-

Aspirate the old medium from the cells and add the OP-Puro containing medium.

-

Incubate for the desired time (e.g., 60 minutes) at 37°C in a CO₂ incubator.

-

-

Fixation:

-

Aspirate the OP-Puro medium and wash the cells once with PBS.

-

Add 4% PFA and incubate for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Add 0.5% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail includes the azide-fluorophore, CuSO₄, and a reducing agent in a buffer.

-

Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

(Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Protocol for OP-Puro Labeling for Western Blot Analysis

Materials:

-

Cells cultured in a 6-well plate

-

Complete cell culture medium

-

O-propargyl-puromycin (OP-Puro)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Click chemistry reaction cocktail with an azide-biotin tag

-

Streptavidin-HRP conjugate

-

SDS-PAGE gels and Western blotting apparatus

-

ECL substrate

Procedure:

-

Labeling and Lysis:

-

Perform OP-Puro labeling as described in section 5.1.

-

After labeling, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

-

Collect the lysate and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

-

Click Chemistry Reaction:

-

To a defined amount of protein lysate (e.g., 50 µg), add the click reaction cocktail containing an azide-biotin tag.

-

Incubate for 1 hour at room temperature.

-

-

SDS-PAGE and Western Blotting:

-

Separate the biotin-labeled proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with a streptavidin-HRP conjugate.

-

Detect the signal using an ECL substrate and an appropriate imaging system.

-

Conclusion

O-propargyl-puromycin is a versatile and powerful tool for the direct measurement of global protein synthesis in living cells. Its principle of action, based on its incorporation into nascent polypeptide chains and subsequent detection via bioorthogonal click chemistry, provides a robust and highly specific method for a wide range of applications in basic research and drug development. Understanding the experimental nuances and the underlying cellular pathways that influence protein synthesis is key to the successful application of this technology.

References

- 1. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of serine on protein synthesis and insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Propargyl-serine: A Technical Guide to its Discovery, Synthesis, and Application in Unraveling Cellular Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-propargyl-serine is a chemically modified, non-canonical amino acid that has emerged as a powerful tool in chemical biology and proteomics. Its unique propargyl group serves as a bioorthogonal handle, allowing for the selective labeling and identification of newly synthesized proteins and glycoproteins. This guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of O-propargyl-serine, with a focus on its utility in metabolic labeling and the elucidation of cellular signaling pathways. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its adoption and exploration in various research and drug development contexts.

Discovery and Development

The development of O-propargyl-serine is rooted in the broader field of bioorthogonal chemistry, which seeks to introduce chemical functionalities into biological systems without interfering with native biochemical processes. The propargyl group, with its terminal alkyne, is an ideal bioorthogonal moiety for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific ligation reaction.

While a singular "discovery" paper for O-propargyl-serine is not readily identifiable, its emergence is a logical progression from the development of other propargylated biomolecules. The ability to install a propargyl group onto the serine hydroxyl group provided a means to tag proteins post-translationally or, more powerfully, to metabolically label entire proteomes. The primary utility of O-propargyl-serine lies in its role as a surrogate for natural serine, allowing for its incorporation into proteins by the cellular translational machinery.

Synthesis of O-Propargyl-L-serine

The synthesis of O-propargyl-L-serine is a critical aspect of its application. A common and effective method involves the propargylation of a protected serine derivative. The following protocol is based on the Nicholas reaction, which utilizes a dicobalt hexacarbonyl-stabilized propargyl cation for the efficient O-alkylation of the serine hydroxyl group.

Experimental Protocol: Synthesis of N-Boc-O-propargyl-L-serine methyl ester

This protocol describes the synthesis of a protected form of O-propargyl-serine, which can be subsequently deprotected to yield the free amino acid.

Materials:

-

N-Boc-L-serine methyl ester

-

Co2(CO)6-methyl propargyl ether

-

Boron trifluoride diethyl etherate (BF3OEt2)

-

Dichloromethane (DCM), anhydrous

-

Ceric ammonium nitrate (CAN)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-serine methyl ester (1.0 equivalent) in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add Co2(CO)6-methyl propargyl ether (1.2 equivalents). Cool the reaction mixture to 0°C in an ice bath.

-

Initiation: Slowly add BF3OEt2 (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of the Cobalt Complex: Purify the crude product by silica gel column chromatography to isolate the Co2(CO)6-alkyne modified amino acid.

-

Decomplexation: Dissolve the purified cobalt complex in acetone and cool to 0°C. Add a solution of CAN (2.5 equivalents) in water dropwise.

-

Final Workup and Purification: After the reaction is complete (as indicated by TLC), dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, N-Boc-O-propargyl-L-serine methyl ester, by silica gel column chromatography.

Quantitative Data

| Product | Starting Material | Reagents | Yield | Reference |

| N-Boc-O-propargyl-L-serine methyl ester | N-Boc-L-serine methyl ester | Co2(CO)6-methyl propargyl ether, BF3OEt2, CAN | 97% | [1] |

Characterization Data (Hypothetical):

-

¹H NMR (CDCl₃, 400 MHz): δ 5.45 (d, 1H, NH), 4.60 (m, 1H, α-CH), 4.25 (d, 2H, O-CH₂-C≡), 3.95 (dd, 1H, β-CH), 3.75 (s, 3H, OCH₃), 3.70 (dd, 1H, β-CH), 2.45 (t, 1H, C≡CH), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O, ester), 155.5 (C=O, Boc), 80.0 (C(CH₃)₃), 79.5 (O-CH₂-C≡), 75.0 (O-CH₂-C≡CH), 70.0 (β-CH₂), 58.0 (O-CH₂-C≡), 54.0 (α-CH), 52.5 (OCH₃), 28.3 (C(CH₃)₃).

-

Mass Spectrometry (ESI+): m/z [M+Na]⁺ calculated for C₁₂H₁₉NO₅Na: 280.1161, found: 280.1158.

Applications in Metabolic Labeling and Proteomics

The primary application of O-propargyl-serine is in the metabolic labeling of newly synthesized proteins. Cells are cultured in a medium where natural serine is replaced by or supplemented with O-propargyl-serine. The cellular machinery incorporates this analog into nascent polypeptide chains. Subsequently, the propargyl group can be chemoselectively tagged with an azide-bearing reporter molecule, such as a fluorescent dye or a biotin affinity tag, via the CuAAC reaction.

This technique allows for the visualization of newly synthesized proteins, their localization within the cell, and their identification and quantification using mass spectrometry-based proteomics.

Quantitative Proteomic Analysis

Impact on Cellular Signaling Pathways

The incorporation of O-propargyl-serine can provide insights into signaling pathways that are regulated by protein synthesis and post-translational modifications.

Serine Metabolism and mTOR Signaling

Serine metabolism is intricately linked to the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex, in particular, is activated by amino acids, including serine, and promotes protein synthesis. By using O-propargyl-serine as a tracer, it is possible to monitor the flux of serine into newly synthesized proteins under various conditions of mTOR activity.

O-GlcNAcylation and Glycosylation

Serine residues are common sites for O-linked glycosylation, a crucial post-translational modification involved in a wide range of cellular processes. O-propargyl-serine can be metabolically incorporated into glycoproteins, providing a handle for their enrichment and identification. This allows for the study of dynamic changes in glycosylation patterns in response to cellular stimuli or in disease states. The propargyl group enables the selective enrichment of O-propargyl-serine-containing glycopeptides for subsequent analysis by mass spectrometry.

Future Perspectives and Conclusion

O-propargyl-serine is a versatile and powerful tool for the study of protein synthesis, post-translational modifications, and their roles in cellular signaling. Its utility in metabolic labeling and proteomics continues to expand, offering new avenues for understanding complex biological processes. Future developments may include the engineering of cell lines with enhanced uptake and incorporation of O-propargyl-serine, as well as the development of new click chemistry reagents with improved reaction kinetics and biocompatibility. As our understanding of the intricate interplay between metabolism and signaling deepens, O-propargyl-serine will undoubtedly remain a key enabling technology for researchers and drug development professionals.

References

O-Propargyl-Serine: An In-Depth Technical Guide to Studying Protein Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein dynamics, encompassing synthesis, turnover, and localization, is fundamental to understanding cellular function in both health and disease. Traditional methods for monitoring these processes often rely on radioisotopes, which pose safety and disposal challenges. The advent of bioorthogonal chemistry has provided powerful alternatives, enabling the tracking of biomolecules in their native environment without perturbing cellular processes. O-propargyl-serine (OPS) is a noncanonical amino acid that has emerged as a valuable tool for metabolic labeling of newly synthesized proteins. As an analog of L-serine, it is incorporated into proteins during translation. The terminal alkyne group of OPS serves as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules via "click chemistry." This enables the visualization, identification, and quantification of newly synthesized proteins, providing a dynamic snapshot of the proteome.

This technical guide provides a comprehensive overview of the use of O-propargyl-serine for studying protein dynamics, with a focus on experimental protocols, data interpretation, and applications in drug discovery.

Core Concepts: Metabolic Labeling and Click Chemistry

The utility of O-propargyl-serine lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation.

-

Metabolic Labeling: Cells are cultured in a medium where L-serine is replaced with or supplemented by O-propargyl-serine. During protein synthesis, O-propargyl-serine is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains in place of serine. This effectively tags newly synthesized proteins with an alkyne functional group.

-

Click Chemistry: The alkyne-tagged proteins can then be selectively and efficiently labeled with a molecule containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This reaction is highly specific and occurs under mild, biocompatible conditions, making it suitable for use in complex biological samples, including living cells.[2] The azide-containing molecule can be a fluorophore for imaging, a biotin tag for affinity purification and subsequent mass spectrometry-based identification, or another molecule of interest.

Experimental Protocols

While specific protocols for O-propargyl-serine are not as widely published as those for methionine analogs like azidohomoalanine (AHA), the principles of Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) are directly applicable.[2][3] The following are detailed, representative methodologies for key experiments using O-propargyl-serine, adapted from established BONCAT and O-propargyl-puromycin (OPP) labeling protocols.[3][4][5]

Protocol 1: Metabolic Labeling of Cultured Cells with O-Propargyl-Serine

This protocol describes the incorporation of O-propargyl-serine into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Serine-free cell culture medium

-

O-propargyl-serine (OPS)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

Procedure:

-

Cell Plating: Seed cells in a culture plate at a density that will result in 70-90% confluency at the time of labeling. Allow cells to adhere and grow for at least 12-24 hours.[4]

-

Amino Acid Depletion (Optional but Recommended): To increase the incorporation efficiency of OPS, gently wash the cells twice with pre-warmed PBS. Then, incubate the cells in pre-warmed serine-free medium for 30-60 minutes.

-

Metabolic Labeling: Replace the serine-free medium with labeling medium (serine-free medium supplemented with O-propargyl-serine). The optimal concentration of OPS and labeling time should be determined empirically for each cell type and experimental goal, but a starting point is typically in the range of 1-4 mM for 1-24 hours.

-

Cell Lysis: After the labeling period, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate containing alkyne-tagged proteins is now ready for downstream click chemistry applications.

Protocol 2: In-Gel Fluorescence Detection of O-Propargyl-Serine Labeled Proteins

This protocol allows for the visualization of newly synthesized proteins by SDS-PAGE.

Materials:

-

OPS-labeled protein lysate (from Protocol 1)

-

Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Click Chemistry Reaction Components:

| Reagent | Stock Concentration | Final Concentration |

| Azide-Fluorophore | 1 mM in DMSO | 10-50 µM |

| CuSO₄ | 50 mM in H₂O | 1 mM |

| TCEP | 50 mM in H₂O | 1 mM |

| or Sodium Ascorbate | 100 mM in H₂O | 2 mM |

| TBTA | 10 mM in DMSO | 100 µM |

| or THPTA | 10 mM in H₂O | 100 µM |

Procedure:

-

Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the click reaction master mix by adding the components in the following order: azide-fluorophore, CuSO₄, and TBTA/THPTA.

-

Initiate Click Reaction: Add the protein lysate (typically 20-50 µg of protein) to the master mix. Initiate the reaction by adding freshly prepared TCEP or sodium ascorbate. Vortex briefly to mix.

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

-

Protein Precipitation: Precipitate the labeled proteins by adding 3-4 volumes of ice-cold acetone. Incubate at -20°C for at least 20 minutes.

-

Sample Preparation for SDS-PAGE: Centrifuge the precipitated protein at high speed to pellet. Discard the supernatant and wash the pellet with ice-cold methanol. Resuspend the pellet in SDS-PAGE sample buffer.

-

Electrophoresis and Imaging: Run the samples on an SDS-PAGE gel. Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Affinity Purification and Proteomic Analysis of O-Propargyl-Serine Labeled Proteins

This protocol describes the enrichment of newly synthesized proteins for identification by mass spectrometry.

Materials:

-

OPS-labeled protein lysate (from Protocol 1)

-

Azide-PEG-Biotin

-

Click chemistry reagents (as in Protocol 2)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., high salt, low salt, urea)

-

Elution buffer (containing biotin)

-

Reagents for in-solution or on-bead tryptic digestion

-

LC-MS/MS instrumentation

Procedure:

-

Click Reaction with Azide-PEG-Biotin: Perform the click reaction as described in Protocol 2, but substitute the azide-fluorophore with Azide-PEG-Biotin.

-

Enrichment of Biotinylated Proteins: Add streptavidin-agarose beads to the reaction mixture and incubate with rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

Tryptic Digestion: Perform on-bead or in-solution tryptic digestion of the captured proteins to generate peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the newly synthesized proteins.

Data Presentation

Table 1: Hypothetical Protein Half-Life Data in Response to Drug Treatment

| Protein ID | Gene Name | Protein Function | Half-life (hours) - Control | Half-life (hours) - Drug A | Fold Change in Half-life |

| P08670 | HSP90AA1 | Chaperone | 24.5 | 38.2 | 1.56 |

| P62258 | ACTB | Cytoskeleton | 48.1 | 46.5 | 0.97 |

| Q06830 | UBA1 | Ubiquitination | 12.3 | 6.1 | 0.50 |

| P31946 | PSMA1 | Proteasome | 110.2 | 108.9 | 0.99 |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Caption: Experimental workflow for studying protein dynamics using O-propargyl-serine.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling O-propargyl-serine.

Applications in Drug Discovery

The ability to monitor protein dynamics provides invaluable insights into the mechanism of action of drugs and the cellular response to therapeutic interventions.

-

Target Engagement and Mechanism of Action Studies: By measuring changes in the synthesis or degradation rates of specific proteins in response to a drug candidate, researchers can gain a deeper understanding of its on-target and off-target effects. For instance, a compound designed to inhibit a specific kinase may alter the turnover rates of its downstream substrates.

-

Identifying Biomarkers of Drug Efficacy and Toxicity: Alterations in protein dynamics can serve as sensitive biomarkers for drug efficacy or toxicity. A therapeutic that successfully treats a disease may restore normal protein turnover rates, while a toxic compound might induce widespread changes in protein synthesis or degradation.

-

Understanding Drug Resistance: The development of drug resistance is often associated with changes in the proteome. O-propargyl-serine labeling can be used to identify proteins whose synthesis or stability is altered in drug-resistant cells, potentially revealing new targets to overcome resistance. The propargyl moiety itself is a key feature in certain drugs, highlighting its importance in medicinal chemistry.[6]

Conclusion

O-propargyl-serine is a powerful tool for the metabolic labeling and subsequent analysis of newly synthesized proteins. In conjunction with click chemistry, it offers a versatile and bioorthogonal approach to study protein dynamics in a wide range of biological contexts. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize O-propargyl-serine in their studies of protein synthesis, turnover, and localization, ultimately advancing our understanding of cellular function and aiding in the development of new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]

- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

O-Propargyl-serine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). A specific SDS for O-propargyl-serine was not available at the time of writing. The safety and handling guidelines presented here are based on available data for structurally related compounds and general principles of laboratory safety. Researchers should always conduct a thorough risk assessment before using this compound and consult their institution's safety office.

Introduction

O-propargyl-serine is a non-canonical amino acid that has gained significant interest in chemical biology and drug discovery. Its terminal alkyne group serves as a versatile chemical handle for "click chemistry" reactions, enabling the facile and specific labeling of proteins and other biomolecules. This allows for the investigation of protein synthesis, localization, and interactions, as well as the development of targeted therapeutics. As the use of O-propargyl-serine becomes more widespread, it is crucial for researchers to have a comprehensive understanding of its properties and the necessary precautions for its safe handling.

Physicochemical Properties

Quantitative data for O-propargyl-serine and its common N-protected form, Fmoc-Ser(O-propargyl)-OH, are summarized below. The data for O-propargyl-serine is primarily based on computational predictions.

Table 1: Physicochemical Properties of O-propargyl-serine [1]

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | PubChem |

| Molecular Weight | 143.14 g/mol | PubChem |

| IUPAC Name | (2S)-2-amino-3-(prop-2-yn-1-yloxy)propanoic acid | PubChem |

| CAS Number | 1379150-93-2 | PubChem |

| XLogP3 | -3.4 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Exact Mass | 143.058243149 g/mol | PubChem (Computed) |

| Monoisotopic Mass | 143.058243149 g/mol | PubChem (Computed) |

| Topological Polar Surface Area | 72.6 Ų | PubChem (Computed) |

| Heavy Atom Count | 10 | PubChem (Computed) |

Table 2: Physicochemical Properties of Fmoc-Ser(O-propargyl)-OH

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₉NO₅ | Sigma-Aldrich |

| Molecular Weight | 365.39 g/mol | Sigma-Aldrich |

| CAS Number | 1354752-75-2 | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥98% | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Safety and Hazard Information

No dedicated safety data sheet for O-propargyl-serine is publicly available. Therefore, the hazard information for the structurally related and commercially available N-Fmoc protected form, Fmoc-Ser(O-propargyl)-OH, is provided as a reference. It is prudent to handle O-propargyl-serine with at least the same level of caution.

Table 3: Hazard Information for Fmoc-Ser(O-propargyl)-OH

| Hazard | Description |

| Signal Word | Warning |

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Guidelines

Based on the inferred hazards and the nature of fine chemicals, the following handling and storage procedures are recommended.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.

-

Body Protection: A laboratory coat must be worn. For larger quantities, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

4.2. Engineering Controls

-

All weighing and handling of solid O-propargyl-serine should be performed in a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

4.3. General Handling Practices

-

Avoid the generation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

4.4. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Based on the recommendations for the Fmoc-protected version, storage at 2-8°C is advisable.

-

Keep away from incompatible materials such as strong oxidizing agents.

4.5. Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Consult your institution's environmental health and safety office for specific disposal guidelines.

Experimental Protocols

While no specific experimental protocols for the safety testing of O-propargyl-serine were found, its use in research provides context for its handling. The following is a generalized protocol for the metabolic labeling of cells with O-propargyl-serine, based on common practices in the field.

5.1. Representative Protocol: Metabolic Labeling of Cultured Cells

-

Preparation of Stock Solution:

-

Under a chemical fume hood, carefully weigh the desired amount of O-propargyl-serine.

-

Dissolve the solid in a suitable solvent (e.g., sterile cell culture medium or a biocompatible solvent like DMSO) to create a concentrated stock solution.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in a standard growth medium.

-

Remove the growth medium and replace it with a medium containing the desired final concentration of O-propargyl-serine. This is typically done in a medium lacking the natural amino acid (serine) to enhance incorporation.

-

Incubate the cells for the desired period to allow for the incorporation of the non-canonical amino acid into newly synthesized proteins.

-

-

Cell Lysis and Downstream Analysis:

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated O-propargyl-serine.

-

Lyse the cells using a suitable lysis buffer.

-

The resulting protein lysate, now containing propargyl-labeled proteins, can be used for downstream applications such as "click chemistry" with an azide-functionalized reporter tag for visualization or affinity purification.

-

Visualized Workflows

General Laboratory Workflow for Handling O-propargyl-serine

Caption: A flowchart outlining the key steps for the safe handling of O-propargyl-serine in a laboratory setting.

Signaling Pathway Context: Protein Labeling via Click Chemistry

Caption: A diagram illustrating the incorporation of O-propargyl-serine into proteins and subsequent labeling via click chemistry.

References

A Technical Guide to Fmoc-L-Ser(propargyl)-OH for Advanced Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on Fmoc-L-Ser(propargyl)-OH, a key building block for the synthesis of modified peptides. Its propargyl group serves as a versatile handle for post-synthesis modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the site-specific introduction of a wide range of functionalities, including fluorophores, imaging agents, and polyethylene glycol (PEG) chains, making it an invaluable tool in drug discovery and development.

Commercial Suppliers and Specifications

Several commercial suppliers offer Fmoc-L-Ser(propargyl)-OH, ensuring its accessibility for research and development purposes. The table below summarizes the key quantitative data from prominent suppliers.

| Property | Value | Suppliers |

| CAS Number | 1354752-75-2 | Iris Biotech GmbH, Sigma-Aldrich (Ambeed), Peptidochem (GL Biochem) |

| Molecular Formula | C₂₁H₁₉NO₅ | Iris Biotech GmbH, Sigma-Aldrich (Ambeed), Peptidochem (GL Biochem) |

| Molecular Weight | 365.38 g/mol | Iris Biotech GmbH, Peptidochem (GL Biochem) |

| Purity | ≥98% (HPLC) | Sigma-Aldrich (Ambeed) |

| Appearance | White to off-white solid | General observation |

| Storage Temperature | 2-8°C | Iris Biotech GmbH, Sigma-Aldrich (Ambeed) |

Experimental Protocols

The primary application of Fmoc-L-Ser(propargyl)-OH is its incorporation into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by modification of the propargyl group via CuAAC.

Protocol 1: Incorporation of Fmoc-L-Ser(propargyl)-OH into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-Ser(propargyl)-OH. The procedure can be adapted for automated peptide synthesizers.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[1][2]

2. Fmoc Deprotection:

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.[1][2]

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-Ser(propargyl)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Wash the resin with DMF (3-5 times).

4. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

-

Wash the resin with DMF (3-5 times).

5. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

8. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylated Peptide

This protocol describes the "clicking" of an azide-containing molecule onto the propargyl group of the synthesized peptide. This can be performed on the resin-bound peptide or on the cleaved and purified peptide in solution.

On-Resin Click Reaction:

1. Reagents:

-

Azide-containing molecule (5-10 equivalents)

-

Copper(I) source, e.g., copper(I) iodide (CuI) (1-2 equivalents)

-

Reducing agent, e.g., sodium ascorbate (5-10 equivalents) (if using a Cu(II) source like CuSO₄)

-

Copper ligand (optional but recommended), e.g., Tris(benzyltriazolylmethyl)amine (TBTA)

-

Solvent: A mixture of DMF and water or an organic solvent like DMF.

2. Procedure:

-

Swell the peptide-resin containing the propargyl group in the chosen solvent.

-

In a separate vial, dissolve the azide, copper source, and sodium ascorbate (if used) in the solvent.

-

Add the solution to the resin.

-

Agitate the reaction mixture at room temperature for 12-24 hours.

-

Wash the resin thoroughly with DMF, water, and DCM.

-

Proceed with cleavage and purification as described in Protocol 1 (steps 7 and 8).

In-Solution Click Reaction:

1. Reagents:

-

Propargylated peptide

-

Azide-containing molecule (1.1-1.5 equivalents)

-

Copper(II) sulfate (CuSO₄) (0.1-0.5 equivalents)

-

Sodium ascorbate (1-2 equivalents)

-

Solvent: A mixture of water and a miscible organic solvent like t-butanol or DMSO.

2. Procedure:

-

Dissolve the propargylated peptide and the azide-containing molecule in the solvent system.

-

Prepare a fresh solution of sodium ascorbate and add it to the reaction mixture.

-

Prepare a solution of CuSO₄ and add it to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Once complete, purify the clicked peptide by RP-HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for peptide synthesis and modification.

Caption: Simplified schematic of the CuAAC reaction.

References

O-propargyl-serine: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-propargyl-serine is a chemically modified, non-proteinogenic amino acid that has gained significant traction in biomedical research and drug discovery. Its key feature is the presence of a terminal alkyne group, which serves as a versatile chemical handle for "click chemistry" reactions. This allows for the efficient and specific labeling of biomolecules, making O-propargyl-serine a powerful tool for studying a wide range of biological processes, including protein synthesis, post-translational modifications, and cellular imaging.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of O-propargyl-serine. It also details standardized experimental protocols for determining these properties and illustrates a key application in a metabolic labeling workflow. While specific quantitative data for O-propargyl-serine is not extensively documented in publicly available literature, this guide equips researchers with the necessary methodologies to ascertain these parameters for their specific experimental needs.

Physicochemical Properties

O-propargyl-serine is a polar amino acid, and its solubility is expected to be influenced by pH. The free amino and carboxyl groups allow it to exist in different ionic forms in solution.

| Property | Data | Source |

| Molecular Formula | C6H9NO3 | PubChem |

| Molecular Weight | 143.14 g/mol | PubChem |

| Physical Form | Solid | Generic Amino Acid Property |

| XLogP3 | -3.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Experimental Protocols

I. Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of O-propargyl-serine in aqueous buffers.

Materials:

-

O-propargyl-serine

-

Distilled or deionized water

-

Aqueous buffers of desired pH (e.g., phosphate-buffered saline (PBS), citrate buffer)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator shaker

-

Analytical balance

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of O-propargyl-serine to a series of microcentrifuge tubes.

-

To each tube, add a defined volume (e.g., 1 mL) of the desired aqueous buffer.

-

-

Equilibration:

-

Vortex the tubes vigorously for 1-2 minutes.

-

Place the tubes in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Soluble Fraction:

-

Carefully collect an aliquot of the clear supernatant.

-

Quantify the concentration of O-propargyl-serine in the supernatant using a suitable analytical method. A common method for amino acids is derivatization followed by spectrophotometry or HPLC.

-

-

Calculation:

-

The determined concentration represents the solubility of O-propargyl-serine in the specific buffer and at the tested temperature.

-

II. Assessment of Solution Stability

This protocol provides a framework for evaluating the stability of O-propargyl-serine in solution over time, which is critical for understanding its shelf-life and compatibility with various experimental conditions.

Materials:

-

Stock solution of O-propargyl-serine of known concentration

-

Aqueous buffers of various pH values (e.g., acidic, neutral, and alkaline)

-

Incubators or water baths set to desired temperatures

-

HPLC system with a suitable column and detector for separating and quantifying O-propargyl-serine and its potential degradation products.

Procedure:

-

Sample Preparation:

-

Prepare solutions of O-propargyl-serine at a known concentration in the different pH buffers.

-

-

Incubation:

-

Aliquot the solutions into multiple vials for each condition (pH and temperature).

-

Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

-

Immediately analyze the sample by HPLC to determine the concentration of remaining O-propargyl-serine. The appearance of new peaks may indicate degradation products.

-

-

Data Analysis:

-

Plot the concentration of O-propargyl-serine as a function of time for each condition.

-

Determine the degradation kinetics and calculate the half-life (t½) of O-propargyl-serine under each set of conditions.

-

Application: Metabolic Labeling and Click Chemistry Workflow

O-propargyl-serine is widely used as a metabolic label to study newly synthesized proteins. Cells are cultured in the presence of O-propargyl-serine, which is incorporated into nascent polypeptide chains in place of serine. The alkyne handle of the incorporated O-propargyl-serine can then be specifically reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Below is a diagram illustrating the experimental workflow for metabolic labeling of proteins using O-propargyl-serine followed by click chemistry.

Caption: Experimental workflow for metabolic labeling with O-propargyl-serine.

This workflow enables the visualization and identification of proteins synthesized within a specific timeframe, providing valuable insights into cellular proteomics and dynamics.

Unveiling the Unseen: A Technical Guide to the Potential Off-Target Effects of O-propargyl-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-propargyl-serine (OPS) is a valuable chemical tool, a non-canonical amino acid analog widely employed in the field of chemical biology for the metabolic labeling and subsequent identification of newly synthesized proteins. Its utility stems from the bioorthogonal reactivity of its terminal alkyne group, which allows for the selective tagging of proteins with reporter molecules via "click chemistry." While the on-target incorporation of OPS into the proteome is well-documented, a comprehensive understanding of its potential off-target effects is crucial for the accurate interpretation of experimental results and for its consideration in any therapeutic context. This technical guide provides an in-depth exploration of the potential off-target effects of O-propargyl-serine, offering a framework for researchers to assess and mitigate these unintended interactions.

I. Potential Off-Target Mechanisms of O-propargyl-serine

The off-target effects of O-propargyl-serine can be broadly categorized into two main areas: those stemming from the inherent reactivity of the propargyl group and those arising from the perturbation of serine metabolism.

A. Reactivity of the Propargyl Group

The propargyl group, containing a terminal alkyne, is a reactive moiety that can potentially interact with various cellular components beyond its intended "click chemistry" partners.

-

Covalent Modification of Biomolecules: The terminal alkyne can undergo nucleophilic addition reactions with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins or other small molecules like glutathione. This could lead to the covalent modification of proteins, altering their structure and function.

-

Interaction with Metal Ions: Alkynes are known to coordinate with metal ions. This could lead to the sequestration of essential metal cofactors from metalloenzymes, thereby inhibiting their activity.

-

Metabolic Transformation: The propargyl group could be subject to metabolic transformation by cellular enzymes, potentially leading to the formation of reactive intermediates that can adduct to other molecules.

B. Perturbation of Serine Metabolism

As an analog of serine, O-propargyl-serine has the potential to interfere with the intricate network of metabolic pathways that utilize serine. Serine is a central node in metabolism, contributing to the synthesis of proteins, nucleotides, lipids, and the universal methyl donor S-adenosylmethionine (SAM).[1][2]

-

Inhibition of Serine-Utilizing Enzymes: O-propargyl-serine may act as a competitive or allosteric inhibitor of enzymes that bind serine as a substrate or regulator. This could disrupt critical pathways such as one-carbon metabolism, which is essential for DNA synthesis and methylation.[1]

-

Misincorporation and Protein Misfolding: While the intended use of OPS is its incorporation into proteins, high concentrations or prolonged exposure could lead to widespread misincorporation, potentially causing protein misfolding and inducing cellular stress responses, such as the unfolded protein response (UPR).

-

Alteration of Cellular Signaling: Serine phosphorylation is a key post-translational modification in cellular signaling. Perturbations in serine availability or the presence of a serine analog could indirectly affect signaling cascades.

II. Quantitative Assessment of Potential Off-Target Effects

Due to the limited availability of direct quantitative data on the off-target effects of O-propargyl-serine in the public domain, this section presents a framework of potential interactions and hypothetical data that researchers should aim to generate.

Table 1: Potential Off-Target Interactions of O-propargyl-serine and Key Experimental Readouts

| Potential Off-Target Class | Specific Example | Potential Effect | Key Experimental Readout | Hypothetical Kd / IC50 |

| Covalent Protein Adducts | Cysteine-containing enzymes (e.g., Caspases, Cathepsins) | Enzyme inhibition, altered protein function | Mass spectrometry-based proteomics to identify adducted peptides | N/A (Covalent) |

| Metalloenzyme Inhibition | Zinc finger proteins, Matrix metalloproteinases (MMPs) | Disruption of protein structure and function | Enzyme activity assays in the presence of OPS | 10 - 100 µM |

| Serine-Utilizing Enzyme Inhibition | Serine hydroxymethyltransferase (SHMT) | Disruption of one-carbon metabolism | Recombinant enzyme inhibition assays | 50 - 500 µM |

| Perturbation of Serine Metabolism | Altered nucleotide pools | Impaired DNA/RNA synthesis | Metabolomics analysis of cellular extracts | N/A |

| Induction of Cellular Stress | Upregulation of BiP/GRP78 | Activation of the Unfolded Protein Response (UPR) | Western blot or qPCR for stress markers | > 100 µM |

III. Experimental Protocols for Investigating Off-Target Effects

To rigorously assess the potential off-target effects of O-propargyl-serine, a multi-pronged experimental approach is necessary. The following are detailed methodologies for key experiments.

A. Proteome-Wide Identification of O-propargyl-serine Adducts using Mass Spectrometry

This protocol outlines a method to identify proteins that are covalently modified by O-propargyl-serine.

1. Cell Culture and Treatment:

- Culture cells of interest to mid-log phase.

- Treat cells with varying concentrations of O-propargyl-serine (e.g., 10, 50, 100 µM) and a vehicle control for a defined period (e.g., 4, 12, 24 hours).

- Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors.

2. "Click" Chemistry Reaction:

- To the cell lysate, add an azide-functionalized biotin tag (e.g., Azide-PEG3-Biotin).

- Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the biotin tag to the propargyl group of OPS-modified proteins.

3. Enrichment of Biotinylated Proteins:

- Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.